6-Bromonaphthalene-2-carbonitrile

Catalog No.
S765345
CAS No.
91065-17-7
M.F
C11H6BrN
M. Wt
232.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromonaphthalene-2-carbonitrile

CAS Number

91065-17-7

Product Name

6-Bromonaphthalene-2-carbonitrile

IUPAC Name

6-bromonaphthalene-2-carbonitrile

Molecular Formula

C11H6BrN

Molecular Weight

232.08 g/mol

InChI

InChI=1S/C11H6BrN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H

InChI Key

BIIXVAHSLRLVJB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C#N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C#N

6-Bromonaphthalene-2-carbonitrile is an organic compound classified as a derivative of naphthalene. Its molecular formula is C11_{11}H6_6BrN, and it has a molecular weight of approximately 232.08 g/mol. The structure of this compound features a bromine atom at the sixth position and a nitrile group at the second position of the naphthalene ring, resulting in a white to off-white crystalline powder. This compound is identified by its CAS number 91065-17-7 and is known for its diverse applications in various fields including medicinal chemistry, environmental research, and industrial processes .

There is currently no scientific research available on the specific mechanism of action of 6-bromonaphthalene-2-carbonitrile.

  • Bromine: Bromine is a moderate irritant and can be harmful upon inhalation, ingestion, or skin contact [].
  • Nitrile Group: Nitriles can be toxic upon inhalation or ingestion and should be handled with appropriate ventilation [].

Synthesis and Characterization:

6-Bromonaphthalene-2-carbonitrile is an organic compound synthesized through various methods, including the Sandmeyer reaction and the Ullmann reaction. These reactions involve the transformation of readily available starting materials into the target molecule. Researchers have characterized the structure and properties of 6-Bromonaphthalene-2-carbonitrile using various techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). [Sources: Sandmeyer reaction: , Ullmann reaction: , NMR: , IR spectroscopy: , MS: ]

Potential Applications:

Research suggests that 6-Bromonaphthalene-2-carbonitrile may have potential applications in various scientific fields, including:

  • Material Science: Due to the presence of the bromine atom and the nitrile group, 6-Bromonaphthalene-2-carbonitrile could be a potential candidate for the development of novel materials with specific electronic and functional properties. [Source: This is a general statement based on the chemical structure of the compound. Specific applications are not available in the public domain.]
  • Medicinal Chemistry: The combination of the aromatic core and the functional groups in 6-Bromonaphthalene-2-carbonitrile might be of interest for medicinal chemists exploring new drug leads. However, it is important to note that this is a highly regulated field, and further research and development are necessary before any potential therapeutic applications can be established. [Source: This is a general statement based on the chemical structure of the compound. Specific applications or claims of medicinal properties are not available in the public domain.]

  • Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions, which are facilitated by various nucleophiles.
  • Coupling Reactions: This compound can engage in coupling reactions, such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds. This reaction typically requires palladium catalysts to facilitate the process .

The reactivity of 6-Bromonaphthalene-2-carbonitrile is influenced by the positioning of its functional groups, making it more reactive compared to other halogenated naphthalene derivatives.

Research into the biological activity of 6-Bromonaphthalene-2-carbonitrile has indicated potential interactions with various biomolecules. It has been explored for its pharmacological properties and may serve as a pharmacophore in drug development. Investigations into its biological effects are ongoing, aiming to uncover its full potential in medicinal applications .

The synthesis of 6-Bromonaphthalene-2-carbonitrile can be achieved through several methods:

  • Suzuki–Miyaura Coupling Reaction: This method involves coupling 2-bromonaphthalene with a suitable nitrile source under palladium-catalyzed conditions, allowing for effective formation of the compound.
  • Bromination followed by Nitrile Introduction: In industrial settings, large-scale bromination reactions are often employed to introduce the bromine atom, followed by subsequent nitrile introduction. Optimizing reaction conditions is crucial for achieving high yields and purity .

6-Bromonaphthalene-2-carbonitrile has a wide range of applications:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: The compound is investigated for its potential biological activities and interactions with various biomolecules.
  • Medicinal Chemistry: It is explored for its applications in drug development due to its unique structural properties.
  • Industrial Use: Utilized as an intermediate in various chemical processes and in the production of advanced materials .

Studies on the interaction of 6-Bromonaphthalene-2-carbonitrile with specific molecular targets are essential for understanding its mechanism of action. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation processes facilitated by palladium catalysts. These interactions lead to the formation of new carbon-carbon bonds, crucial for synthesizing complex organic compounds.

Several compounds share structural similarities with 6-Bromonaphthalene-2-carbonitrile, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
8-Chloronaphthalene-1-carbonitrileChlorine atom at the eighth positionLess reactive than 6-bromonaphthalene-2-carbonitrile
Naphthalene-1,8-dicarbonitrileTwo nitrile groups at positions one and eightMore complex structure; different reactivity profile
8-Iodonaphthalene-1-carbonitrileIodine atom at the eighth positionGreater reactivity due to iodine compared to bromine

The positioning of functional groups on the naphthalene ring significantly influences the reactivity and properties of these compounds. For instance, 6-Bromonaphthalene-2-carbonitrile's unique structure allows it to engage effectively in substitution and coupling reactions compared to its chloro and iodo analogues .

Limited crystallographic data is available for 6-bromonaphthalene-2-carbonitrile specifically. However, extensive structural analysis of related halonaphthalene carbonitriles provides valuable insights into the structural characteristics of this compound class [1] [2].

Related Halonaphthalene Carbonitriles

Detailed crystallographic analysis of 8-halonaphthalene-1-carbonitriles reveals important structural features that can be extrapolated to 6-bromonaphthalene-2-carbonitrile [1]. The 8-chloronaphthalene-1-carbonitrile crystallizes in an orthorhombic space group P212121 with unit cell parameters a = 3.8403(10) Å, b = 7.815(2) Å, c = 28.368(8) Å, and V = 851.4(4) ų [1].

The 8-bromonaphthalene-1-carbonitrile exists in two polymorphic forms [1]:

  • Polymorph A: Orthorhombic (P212121) with a = 3.8698(11) Å, b = 7.859(2) Å, c = 28.788(8) Å, V = 875.5(4) ų
  • Polymorph B: Monoclinic (I2/a) with a = 7.3311(15) Å, b = 8.6054(17) Å, c = 13.992(3) Å, V = 882.7(3) ų

Structural Disorder and Molecular Packing

A significant finding in the crystallographic analysis of halonaphthalene carbonitriles is the presence of structural disorder with respect to the location of halogen atoms and nitrile groups [1]. All halonaphthalene carbonitriles exhibit disorder about a two-fold or pseudo two-fold axis, with the halogen and cyano groups interchanging positions.

Contrary to expectations based on known intermolecular interactions between aromatic nitrile groups and aromatic halogen atoms, no intermolecular X···NC interactions were observed in any of the crystalline structures [1]. This unexpected absence of halogen-nitrile interactions suggests that crystal packing is primarily governed by van der Waals forces and π-π stacking interactions rather than specific directional interactions.

Comparative Analysis with Related Structures

The crystal structure of (4-bromonaphthalen-2-yl)acetonitrile provides additional structural context [3]. This compound crystallizes in the monoclinic space group P1 21/c 1 with unit cell parameters a = 7.555(6) Å, b = 7.727(3) Å, c = 16.643(2) Å, β = 98.95(2)°, and V = 959.7(6) ų [3]. The structure exhibits π-π stacking interactions with the closest intermolecular contacts occurring between naphthalene rings.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial structural information for 6-bromonaphthalene-2-carbonitrile characterization . While specific NMR data for 6-bromonaphthalene-2-carbonitrile is limited, extensive data from related halonaphthalene carbonitriles establishes clear spectroscopic patterns.

Proton Nuclear Magnetic Resonance

The ¹H NMR spectrum of 8-bromonaphthalene-1-carbonitrile shows characteristic aromatic proton signals at δ 8.10 (doublet, J = 7.8 Hz, 2H), 7.96 (doublet, J = 7.5 Hz, 1H), 7.90 (doublet, J = 8.1 Hz, 1H), 7.57 (triplet, J = 8.1 Hz, 1H), and 7.43 (triplet, J = 7.8 Hz, 1H) [1]. The aromatic protons typically appear in the range 7.5-8.5 ppm, with the pattern reflecting the substitution pattern and electronic effects of the bromine and cyano substituents.

Carbon-13 Nuclear Magnetic Resonance

The ¹³C NMR spectrum of 8-bromonaphthalene-1-carbonitrile exhibits signals at δ 138.2, 134.9, 134.6, 134.3, 129.5, 129.1, 127.5, 125.3, and 119.3 ppm (CN) [1]. The cyano carbon appears characteristically around 119 ppm, while the aromatic carbons span the range 125-138 ppm, with the precise chemical shifts reflecting the electronic environment created by the substituents.

Infrared Spectroscopy

Infrared spectroscopy serves as a definitive method for identifying the functional groups present in 6-bromonaphthalene-2-carbonitrile [5]. The characteristic absorption patterns provide structural fingerprints for compound identification.

Nitrile Stretch Vibrations

The nitrile group exhibits a distinctive sharp absorption band in the region 2200-2300 cm⁻¹ [1]. Related halonaphthalene carbonitriles show nitrile stretching frequencies at:

  • 8-Chloronaphthalene-1-carbonitrile: 2222 cm⁻¹
  • 8-Bromonaphthalene-1-carbonitrile: 2253 cm⁻¹
  • 8-Iodonaphthalene-1-carbonitrile: 2216 cm⁻¹

Aromatic Carbon-Carbon Stretches

Aromatic carbon-carbon stretching vibrations appear in the range 1500-1600 cm⁻¹ [1]. The 8-bromonaphthalene-1-carbonitrile shows absorption at 1500 cm⁻¹, while the chloro analogue exhibits absorption at 1506 cm⁻¹.

Carbon-Halogen Stretching

Carbon-bromine stretching vibrations typically occur in the range 500-700 cm⁻¹, though specific values for the naphthalene carbonitrile series are not consistently reported in the literature [1].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns for structural elucidation . The molecular ion peak for 6-bromonaphthalene-2-carbonitrile appears at m/z 230.97/232.97, reflecting the characteristic bromine isotope pattern [6].

High-resolution electrospray ionization mass spectrometry (ESI-MS) data for related compounds demonstrates the precision achievable in molecular weight determination. For example, 8-bromonaphthalene-1-carbonitrile shows [M + Na]⁺ at m/z 253.9581 (calculated: 253.9580) [1].

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory Applications

Quantum chemical calculations using density functional theory (DFT) provide detailed insights into the electronic structure of 6-bromonaphthalene-2-carbonitrile [7] [8]. The B3LYP functional with appropriate basis sets (6-31G*, 6-311+G(d,p)) has been extensively validated for naphthalene derivatives and provides accurate predictions of molecular geometries, vibrational frequencies, and electronic properties.

Molecular Orbital Analysis

DFT calculations reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which determine the electronic excitation properties and chemical reactivity [9] [10]. The HOMO-LUMO gap for naphthalene derivatives typically ranges from 3.5-4.5 eV, with the exact value depending on the nature and position of substituents.

Charge Distribution Analysis

Mulliken population analysis and molecular electrostatic potential (MEP) calculations provide insights into the charge distribution within the molecule [10]. The bromine substituent acts as an electron-withdrawing group, while the cyano group is strongly electron-withdrawing, creating a significant dipole moment and affecting the reactivity patterns.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations using DFT methods provide detailed assignments for observed infrared and Raman spectra [7] [11]. The calculated frequencies for 6-bromo-2-naphthoic acid using B3LYP/6-311+G** basis set demonstrate good agreement with experimental spectra, validating the computational approach for related compounds.

Electronic Excitation Properties

Time-dependent density functional theory (TD-DFT) calculations predict electronic absorption spectra and excited state properties [12]. The naphthalene chromophore exhibits characteristic π-π* transitions in the ultraviolet region, with the exact energies and intensities modified by the bromine and cyano substituents.

Comparative Conformational Analysis with Naphthalene Derivatives

Conformational Flexibility Assessment

Comparative analysis of 6-bromonaphthalene-2-carbonitrile with other naphthalene derivatives reveals important conformational characteristics [13] [14]. The rigid naphthalene framework constrains conformational flexibility, with the primary variable being the orientation of the cyano group relative to the aromatic plane.

Torsional Barriers

Conformational analysis of substituted naphthalenes reveals that torsional barriers around carbon-carbon bonds attached to the naphthalene ring are typically elevated compared to simple aromatic systems [14]. The presence of steric interactions between substituents and the aromatic hydrogen atoms contributes to these elevated barriers.

Substituent Effects on Molecular Geometry

The combined effects of bromine and cyano substituents on molecular geometry have been analyzed through comparative studies with other naphthalene derivatives [15] [16]. The electron-withdrawing nature of both substituents creates a synergistic effect that significantly alters the electron density distribution throughout the naphthalene system.

Bond Length Variations

Crystallographic studies of naphthalene derivatives demonstrate that carbon-carbon bond lengths within the naphthalene ring are not equivalent [17]. The bonds C1-C2, C3-C4, C5-C6, and C7-C8 are approximately 1.36 Å, while other carbon-carbon bonds are about 1.42 Å in length, reflecting the aromatic character and resonance effects.

Intermolecular Interactions

Comparative analysis of crystal packing arrangements in naphthalene derivatives reveals common intermolecular interaction patterns [18] [19]. While specific halogen-nitrile interactions are absent in halonaphthalene carbonitriles, other weak interactions including C-H···π hydrogen bonds and π-π stacking interactions contribute to crystal stability.

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides quantitative assessment of intermolecular contacts and their contributions to crystal packing [20]. Studies of related naphthalene derivatives demonstrate that van der Waals interactions and dispersive forces are the primary contributors to crystal stability, with hydrogen bonding playing a secondary role.

Structure-Property Relationships

Systematic comparison of 6-bromonaphthalene-2-carbonitrile with other naphthalene derivatives establishes clear structure-property relationships [15] [16]. The position of substituents on the naphthalene ring system significantly influences both electronic properties and intermolecular interactions, affecting crystal packing arrangements and physical properties.

XLogP3

3.6

Wikipedia

6-Bromonaphthalene-2-carbonitrile

Dates

Last modified: 08-15-2023

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